α-Phenyl-2-pyridineacetamide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α-Phenyl-2-pyridineacetamide-d4: is an isotope-labeled compound of α-Phenyl-2-pyridineacetamide. It is primarily used in organic synthesis and various scientific research applications. The compound has a molecular formula of C13H8D4N2O and a molecular weight of 216.27 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of α-Phenyl-2-pyridineacetamide-d4 involves the incorporation of deuterium atoms into the α-Phenyl-2-pyridineacetamide structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: α-Phenyl-2-pyridineacetamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be targeted
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and other functional groups
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: α-Phenyl-2-pyridineacetamide-d4 is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying reaction mechanisms and kinetics.
Biology: In biological research, the compound is used to study metabolic pathways and enzyme interactions. Its deuterium labeling allows for precise tracking and analysis of biological processes.
Medicine: The compound is utilized in medical research for imaging and diagnostic purposes. It helps in understanding drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of α-Phenyl-2-pyridineacetamide-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for detailed analysis of reaction mechanisms. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
α-Phenyl-2-pyridineacetamide: The non-deuterated version of the compound.
2-Phenyl-2-(2-pyridyl)acetamide: Another structural analog with similar properties.
Uniqueness: α-Phenyl-2-pyridineacetamide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it particularly valuable in studies involving reaction mechanisms, metabolic pathways, and analytical techniques.
Eigenschaften
CAS-Nummer |
1185024-97-8 |
---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
216.276 |
IUPAC-Name |
2-phenyl-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16)/i4D,5D,8D,9D |
InChI-Schlüssel |
PYAPITOPBTXXNJ-DOGSKSIHSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N |
Synonyme |
2-Phenyl-2-(2-pyridyl)acetamide-d4; NSC 62572-d4; SC 16571-d4; α-(2-Pyridyl)benzeneacetamide-d4_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.